

# Molecular structure and formula of 4-(1-Aminocyclopropyl)phenylboronic acid HCl

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## Compound of Interest

4-(1-

Compound Name: *Aminocyclopropyl)phenylboronic acid hydrochloride*

Cat. No.: B578026

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An In-depth Technical Guide to 4-(1-Aminocyclopropyl)phenylboronic acid HCl

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride** is a specialized organic compound that merges the structural features of a phenylboronic acid with a constrained aminocyclopropyl moiety. Phenylboronic acids are a cornerstone in modern medicinal chemistry and organic synthesis, primarily due to their versatile reactivity in reactions like the Suzuki-Miyaura cross-coupling and their unique ability to form reversible covalent bonds with diols.[1][2][3] This latter property makes them invaluable for developing sensors, particularly for glucose and other biological polyols, and for creating stimuli-responsive drug delivery systems. [1][4][5]

The incorporation of the aminocyclopropyl group introduces a rigid, three-dimensional element that can be crucial for specific molecular recognition and binding interactions with biological targets. The primary amine provides a site for further functionalization or for direct engagement in hydrogen bonding. This guide provides a detailed overview of the molecular structure, properties, and a logical synthetic pathway for 4-(1-Aminocyclopropyl)phenylboronic acid HCl, based on established chemical principles for related analogues.

## Molecular Structure and Formula

The chemical structure consists of a benzene ring substituted with a boronic acid group [-B(OH)<sub>2</sub>] and a 1-aminocyclopropyl group at the para (1,4) positions. The compound is supplied as a hydrochloride salt, where the primary amine is protonated.

- IUPAC Name: [4-(1-aminocyclopropyl)phenyl]boronic acid hydrochloride
- Molecular Formula: C<sub>9</sub>H<sub>13</sub>BCINO<sub>2</sub>
- Canonical SMILES: B(C1=CC=C(C=C1)C2(CC2)N)(O)O.Cl

## Data Presentation: Physicochemical Properties

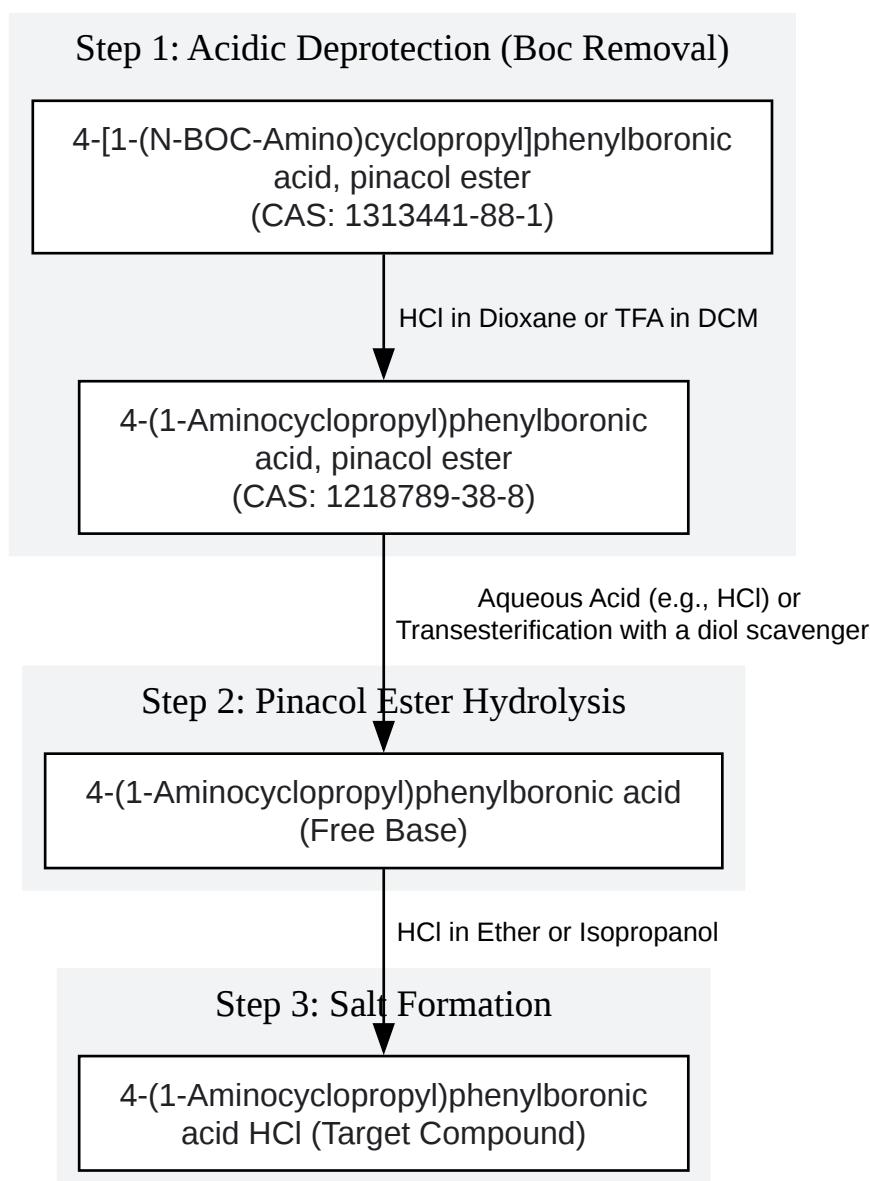
Quantitative data for the specific HCl salt is not widely published. The table below includes calculated properties for the target compound and experimental data for its closely related pinacol ester precursor for reference.

Property	4-(1-Aminocyclopropyl)phenylboronic acid HCl (Target Compound)	4-(1-Aminocyclopropyl)phenylboronic acid, pinacol ester (Precursor) <sup>[6]</sup>	4-[1-(N-BOC-Amino)cyclopropyl]phenylboronic acid, pinacol ester (Protected Precursor) <sup>[7]</sup>
CAS Number	Not available	1218789-38-8	1313441-88-1
Molecular Formula	C <sub>9</sub> H <sub>13</sub> BCINO <sub>2</sub>	C <sub>15</sub> H <sub>22</sub> BNO <sub>2</sub>	C <sub>20</sub> H <sub>30</sub> BNO <sub>4</sub>
Molecular Weight	213.47 g/mol (Calculated)	259.15 g/mol	375.27 g/mol
Appearance	Expected: White to off-white solid	Not specified	Not specified
Solubility	Expected: Soluble in water, methanol	Not specified	Not specified

## Experimental Protocols: Synthesis and Purification

A definitive, published experimental protocol for the direct synthesis of 4-(1-Aminocyclopropyl)phenylboronic acid HCl is not readily available. However, a logical and scalable synthetic workflow can be proposed based on commercially available, closely related precursors such as its Boc-protected pinacol ester (CAS 1313441-88-1).<sup>[7]</sup> The following protocol describes a representative multi-step synthesis.

## Logical Synthesis Workflow



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Caption: Logical workflow for the synthesis of the target compound.

## Detailed Methodologies

- Step 1: Boc Deprotection:
  - Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group from the primary amine.
  - Procedure: Dissolve the starting material, 4-[1-(N-BOC-Amino)cyclopropyl]phenylboronic acid, pinacol ester<sup>[7]</sup>, in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane. Add an excess of a strong acid, typically trifluoroacetic acid (TFA) for reactions in DCM, or a solution of hydrogen chloride (HCl) in dioxane. Stir the reaction mixture at room temperature for 1-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material. The solvent and excess acid are then removed under reduced pressure to yield the crude amine precursor.
- Step 2: Pinacol Ester Hydrolysis:
  - Objective: To hydrolyze the pinacol ester to the free boronic acid. This step must be carefully controlled to prevent decomposition.
  - Procedure: Take the crude product from Step 1 and dissolve it in a solvent mixture, such as acetone and water. Add an aqueous solution of a mild acid (e.g., dilute HCl). Stir the mixture at room temperature. The progress of the hydrolysis can be monitored by observing the precipitation of the product or by analytical techniques. Alternatively, transesterification using a diol scavenger like phenylboronic acid in a biphasic solvent system can be employed.
- Step 3: Purification and Salt Formation:
  - Objective: To purify the final compound and isolate it as a stable hydrochloride salt.
  - Procedure: If not already in the salt form after Step 2, the crude free base is dissolved in a minimal amount of a suitable solvent like isopropanol or methanol. A solution of HCl in an organic solvent (e.g., diethyl ether or isopropanol) is added dropwise until the solution becomes acidic, leading to the precipitation of the hydrochloride salt. The solid product is collected by filtration, washed with a non-polar solvent like diethyl ether to remove impurities, and dried under vacuum.

## Core Application: Diol Sensing Mechanism

A primary application for phenylboronic acid derivatives in biotechnology and drug development is their ability to reversibly bind with 1,2- or 1,3-diols, such as those found in saccharides (e.g., glucose) or glycoproteins.[\[1\]](#)[\[4\]](#) This interaction involves the conversion of the trigonal planar boronic acid to a more stable tetrahedral boronate ester. This reversible covalent interaction is pH-dependent and forms the basis for glucose-responsive insulin delivery systems and diagnostic sensors.[\[4\]](#)[\[5\]](#)

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